molecular formula C11H8F3NO B13642030 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone

3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone

Cat. No.: B13642030
M. Wt: 227.18 g/mol
InChI Key: RWAQBZPSIPGKJG-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a methyl group attached to an isoquinolinone core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique properties make it useful in probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(trifluoromethyl)-1(2H)-quinolinone
  • 3-Methyl-6-(trifluoromethyl)-1(2H)-pyridinone
  • 3-Methyl-6-(trifluoromethyl)-1(2H)-benzoxazinone

Uniqueness

Compared to similar compounds, 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone stands out due to its specific structural arrangement, which imparts unique chemical reactivity and physical properties. The presence of both trifluoromethyl and methyl groups on the isoquinolinone core enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C11H8F3NO/c1-6-4-7-5-8(11(12,13)14)2-3-9(7)10(16)15-6/h2-5H,1H3,(H,15,16)

InChI Key

RWAQBZPSIPGKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1

Origin of Product

United States

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